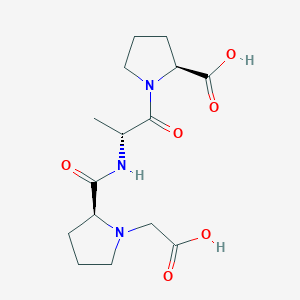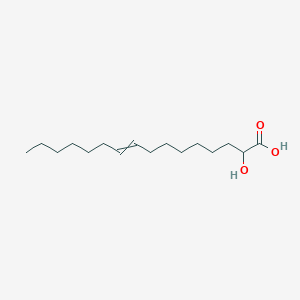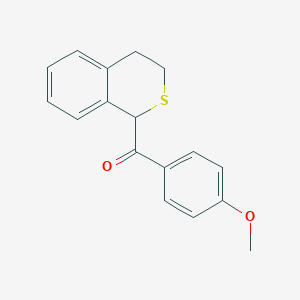
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of benzothiopyrans These compounds are characterized by a benzene ring fused to a thiopyran ring The presence of a methanone group attached to the 4-methoxyphenyl moiety adds to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a thiol compound to form the thiopyran ring, followed by further functionalization to introduce the methanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. The scalability of the synthetic route is a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dihydro-2H-1-benzopyran-1-yl)(4-methoxyphenyl)methanone
- (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-hydroxyphenyl)methanone
- (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-chlorophenyl)methanone
Uniqueness
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The combination of the benzothiopyran core with the methanone group also contributes to its distinct chemical properties.
Properties
CAS No. |
80252-80-8 |
|---|---|
Molecular Formula |
C17H16O2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isothiochromen-1-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O2S/c1-19-14-8-6-13(7-9-14)16(18)17-15-5-3-2-4-12(15)10-11-20-17/h2-9,17H,10-11H2,1H3 |
InChI Key |
QWTGRYPUUOWWSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3CCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


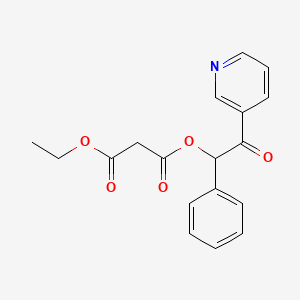
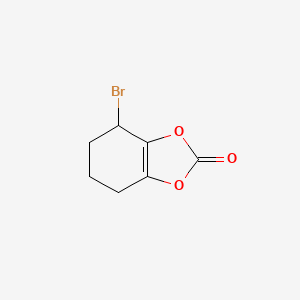
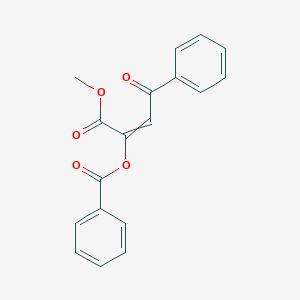
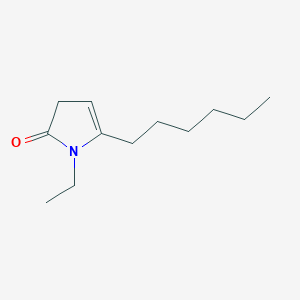

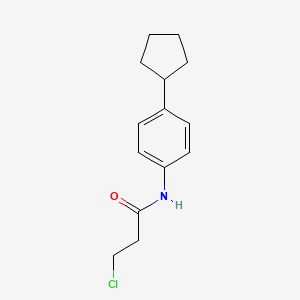
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
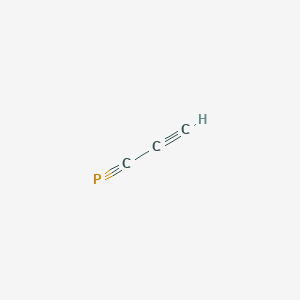
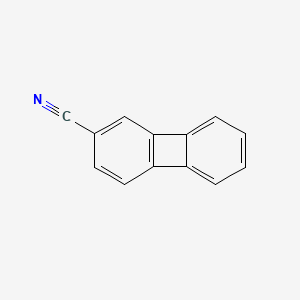
![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)

